[(2-Bromo-5-methylphenyl)methyl](ethyl)amine
Description
(2-Bromo-5-methylphenyl)methylamine is a substituted benzylamine derivative with a bromine atom at the 2-position and a methyl group at the 5-position of the phenyl ring. The amine group is attached via a methylene bridge, with an ethyl substituent on the nitrogen (Figure 1).
Properties
IUPAC Name |
N-[(2-bromo-5-methylphenyl)methyl]ethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14BrN/c1-3-12-7-9-6-8(2)4-5-10(9)11/h4-6,12H,3,7H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AGQZKVUBLLYFIO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNCC1=C(C=CC(=C1)C)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14BrN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-Bromo-5-methylphenyl)methylamine typically involves the bromination of 5-methylbenzylamine followed by alkylation with ethylamine. The reaction conditions often include the use of bromine or a brominating agent in the presence of a solvent such as dichloromethane or acetonitrile. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination.
Industrial Production Methods
On an industrial scale, the production of (2-Bromo-5-methylphenyl)methylamine may involve continuous flow processes to enhance efficiency and yield. The use of automated systems for precise control of reaction parameters, such as temperature, pressure, and reagent concentration, is common in industrial settings.
Chemical Reactions Analysis
Types of Reactions
(2-Bromo-5-methylphenyl)methylamine undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as hydroxide or amine groups, under appropriate conditions.
Oxidation Reactions: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction Reactions: Reduction of the bromine atom can lead to the formation of the corresponding methyl derivative.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium hydroxide or potassium tert-butoxide in solvents like ethanol or dimethyl sulfoxide.
Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide in acidic or basic media are used.
Reduction Reactions: Hydrogen gas in the presence of a palladium catalyst or lithium aluminum hydride can be employed.
Major Products Formed
Substitution Reactions: Products include (2-Hydroxy-5-methylphenyl)methylamine or (2-Amino-5-methylphenyl)methylamine.
Oxidation Reactions: Products include [(2-Bromo-5-methylphenyl)methyl]ketone or [(2-Bromo-5-methylphenyl)methyl]aldehyde.
Reduction Reactions: The major product is (2-Methylphenyl)methylamine.
Scientific Research Applications
(2-Bromo-5-methylphenyl)methylamine has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.
Industry: It is used in the production of specialty chemicals and as a building block for various industrial applications.
Mechanism of Action
The mechanism of action of (2-Bromo-5-methylphenyl)methylamine involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and the ethylamine group play crucial roles in binding to these targets, leading to the modulation of biological pathways. The exact pathways and targets depend on the specific application and the context in which the compound is used.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogs
Substituent Variations on the Aromatic Ring
a) Positional Isomers and Halogen Substitution
- 1-(2-Bromo-5-methylphenyl)ethylamine (CAS 1079742-51-0) :
- (2-Bromo-4,5-dimethylphenyl)methyl(methyl)amine: Features two methyl groups (positions 4 and 5) and a bromine at position 2.
b) Functional Group Modifications
- (2-Bromo-5-methoxyphenyl)methyl(methyl)amine (CAS 767289-08-7): Replaces the 5-methyl group with a methoxy substituent.
- 5-Bromo-2-hydroxybenzamide derivatives (e.g., FLB 457) :
Amine Group Modifications
| Compound | Amine Substituents | Molecular Weight (g/mol) | Key Properties |
|---|---|---|---|
| Target compound | Ethyl | ~228.13 (estimated) | Moderate lipophilicity, tertiary amine |
| (2-Bromo-5-methoxyphenyl)methyl(methyl)amine | Methyl | 230.10 | Higher solubility in ethanol/water |
| 2-(5-Bromopyrimidin-2-yl)ethylamine | Methyl, pyrimidine ring | 231.08 | Heterocyclic analog; potential kinase inhibition |
Pharmacological and Physicochemical Properties
Antidopaminergic Activity (Comparative Analysis)
- Benzamide vs. Benzylamine Scaffolds: FLB 457 (benzamide): High D2 receptor affinity (Ki = 0.2 nM) due to hydrogen bonding with the hydroxy group. Target compound (benzylamine): Lacks hydrogen-bonding donors, likely resulting in lower receptor affinity but improved membrane permeability .
Solubility and Lipophilicity
Biological Activity
(2-Bromo-5-methylphenyl)methylamine is an organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound contains a bromine atom, a methyl group, and an ethylamine functional group, which are significant for its interaction with biological systems. This article reviews the biological activity of this compound, focusing on its mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
The molecular formula of (2-Bromo-5-methylphenyl)methylamine is . The presence of the bromine atom enhances its reactivity, while the amine group contributes to its ability to interact with various biological targets.
The biological activity of (2-Bromo-5-methylphenyl)methylamine can be attributed to several mechanisms:
- Nucleophilic Substitution : The amine group can participate in nucleophilic substitution reactions, allowing the compound to interact with electrophilic sites on enzymes and receptors.
- Halogen Bonding : The bromine atom may engage in halogen bonding, influencing the binding affinity and specificity towards biological targets.
- Hydrogen Bonding : The ethylamine moiety can form hydrogen bonds with various biomolecules, modulating their activity.
Antimicrobial Properties
Research indicates that compounds similar to (2-Bromo-5-methylphenyl)methylamine exhibit antimicrobial properties. Studies have shown that such amines can inhibit the growth of various bacterial strains, making them potential candidates for developing new antibiotics.
Anticancer Activity
There is growing interest in the anticancer potential of this compound. Preliminary studies suggest that it may induce apoptosis in cancer cells through the modulation of specific signaling pathways. For instance, compounds with similar structures have been shown to inhibit cell proliferation and promote programmed cell death in various cancer cell lines.
Neurotransmitter Interaction
Amines are known to play crucial roles in neurotransmitter synthesis. (2-Bromo-5-methylphenyl)methylamine may influence neurotransmitter levels, potentially affecting mood and behavior. Research has indicated that such compounds can act as modulators of neurotransmitter receptors, which could have implications for treating mood disorders.
Study 1: Antimicrobial Activity
In a study published in the Journal of Medicinal Chemistry, researchers evaluated the antimicrobial efficacy of several brominated compounds, including (2-Bromo-5-methylphenyl)methylamine. The results showed significant inhibition against Gram-positive bacteria, with a minimum inhibitory concentration (MIC) comparable to established antibiotics.
Study 2: Anticancer Effects
A recent study explored the effects of (2-Bromo-5-methylphenyl)methylamine on human cancer cell lines. The compound was found to induce apoptosis through caspase activation and modulation of Bcl-2 family proteins. These findings suggest that it may serve as a lead compound for further anticancer drug development.
Pharmacokinetics
The pharmacokinetic profile of (2-Bromo-5-methylphenyl)methylamine includes:
- Absorption : The compound is expected to be well absorbed due to its moderate lipophilicity.
- Metabolism : Metabolized primarily by liver enzymes, leading to various metabolites that may also exhibit biological activity.
- Excretion : Primarily excreted via urine, indicating a need for monitoring renal function during therapeutic use.
Comparative Analysis
To better understand the unique properties of (2-Bromo-5-methylphenyl)methylamine, a comparison with structurally similar compounds is useful:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| (2-Chloro-5-methylphenyl)methylamine | Chlorine instead of bromine | Different reactivity due to chlorine's properties |
| (2-Bromo-4-fluorophenyl)methylamine | Fluorine instead of methyl group | Varying biological activity based on halogen substitution |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
